Compound Description: This compound is a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity. [] It exhibits an IC50 of 0.20 nM for PI3K and 21 nM for mTOR. [] Additionally, it displays good cellular growth inhibition with an IC50 of 10 nM in HCT-116 cells. [] Pharmacokinetic studies reveal modest plasma clearance and acceptable oral bioavailability. []
Relevance: This compound, like N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, incorporates a 4-methylpiperazin-1-yl moiety within its structure. [] The presence of this shared structural feature suggests potential similarities in their binding interactions and pharmacological profiles.
Compound Description: This compound is the N-demethylated precursor of 2,4-Difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide and serves as a precursor for radiolabeling with carbon-11. []
Relevance: This compound is closely related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide by incorporating a piperazin-1-yl group, which is structurally similar to the 4-methylpiperazin-1-yl moiety in the target compound. [] This structural similarity suggests potential similarities in their binding affinities and pharmacological activities.
Compound Description: This compound is a CHI3L1 inhibiting compound that shows anti-inflammatory effects in neuroinflammation. [, ] K284 also exhibits anti-tumor activity by inhibiting lung metastasis and cancer cell growth by preventing the binding of CHI3L1 to its receptor, IL-13Rα2. []
Relevance: While structurally distinct from N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, K284 shares a functional similarity by acting as a CHI3L1 inhibitor. [, , ] This suggests that both compounds, despite their structural differences, might interact with similar biological targets or pathways, highlighting a potential area for further investigation.
Compound Description: VUF10499 is a potent human H4R inverse agonist with a pKi of 8.12. [] Interestingly, it also exhibits considerable affinity for the human histamine H1 receptor (H1R), making it a dual-action H1R/H4R ligand. [] This dual activity suggests a potential for enhanced therapeutic benefits.
Relevance: This compound shares a 4-methylpiperazin-1-yl substituent with N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide. [] This shared structural feature suggests that both compounds might interact with similar binding pockets or exhibit comparable pharmacological effects.
Compound Description: VUF10497 is another potent human H4R inverse agonist with a pKi of 7.57, also demonstrating notable affinity for the human H1R. [] Its dual-action profile on H1R/H4R makes it pharmacologically interesting.
Relevance: VUF10497 is structurally analogous to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, incorporating both a 4-methylpiperazin-1-yl group and a thiophene ring within its structure. [] The presence of these shared structural motifs suggests potential similarities in their binding properties and pharmacological profiles.
Compound Description: This compound is a potent and selective PPARgamma agonist. [] It displays a pKi of 8.94 and a pEC50 of 9.47 for PPARgamma. []
Relevance: While not directly sharing structural motifs with N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)butyramide, compound 2 belongs to a class of PPARgamma agonists. [] This class of compounds is structurally diverse, but they share a common mechanism of action, suggesting that exploring related compounds based on their pharmacological targets can reveal potential therapeutic applications for the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.